Uridine-13C9, 15N2-5 triphosphate sodi U
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Overview
Description
Uridine-13C9, 15N2-5 triphosphate sodium salt is a labeled nucleotide analog used in various biochemical and molecular biology applications. This compound is a modified form of uridine triphosphate, where carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. The labeling allows for detailed studies of metabolic pathways and molecular interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-13C9, 15N2-5 triphosphate sodium salt typically involves the incorporation of isotopically labeled precursors into the uridine triphosphate molecule. The process begins with the synthesis of labeled uridine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often include the use of specific enzymes or chemical reagents to facilitate the phosphorylation steps .
Industrial Production Methods
Industrial production of Uridine-13C9, 15N2-5 triphosphate sodium salt involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized to incorporate the isotopic labels efficiently while maintaining the integrity of the nucleotide structure. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Uridine-13C9, 15N2-5 triphosphate sodium salt can undergo various chemical reactions, including:
Phosphorylation and Dephosphorylation: These reactions are crucial for the compound’s role in nucleotide metabolism.
Hydrolysis: The triphosphate group can be hydrolyzed to produce uridine monophosphate and diphosphate derivatives.
Substitution Reactions: The uridine base can participate in substitution reactions, altering its functional groups
Common Reagents and Conditions
Common reagents used in these reactions include enzymes such as kinases and phosphatases for phosphorylation and dephosphorylation, respectively. Hydrolysis reactions may require acidic or basic conditions, while substitution reactions often involve nucleophilic reagents .
Major Products
The major products formed from these reactions include various phosphorylated forms of uridine, such as uridine monophosphate and uridine diphosphate, as well as modified uridine derivatives resulting from substitution reactions .
Scientific Research Applications
Uridine-13C9, 15N2-5 triphosphate sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to investigate nucleotide synthesis and degradation pathways.
Biology: Employed in studies of RNA synthesis and processing, as well as in the investigation of nucleotide interactions with proteins and other biomolecules.
Medicine: Utilized in research on antiviral and anticancer therapies, where nucleotide analogs play a role in inhibiting viral replication and cancer cell proliferation.
Industry: Applied in the development of diagnostic assays and therapeutic agents, leveraging its labeled isotopes for precise detection and quantification
Mechanism of Action
The mechanism of action of Uridine-13C9, 15N2-5 triphosphate sodium salt involves its incorporation into RNA molecules during transcription. The labeled isotopes allow for the tracking of nucleotide incorporation and the study of RNA synthesis dynamics. The compound interacts with RNA polymerase and other transcription machinery, providing insights into the molecular mechanisms of gene expression .
Comparison with Similar Compounds
Uridine-13C9, 15N2-5 triphosphate sodium salt can be compared with other labeled nucleotide analogs, such as:
- Cytidine-13C9, 15N3-5 triphosphate sodium salt
- Adenosine-13C10, 15N5-5 triphosphate sodium salt
- Uridine-15N2-5 monophosphate sodium salt
These compounds share similar applications in metabolic and molecular biology studies but differ in their specific labeling patterns and nucleotide bases. The unique labeling of Uridine-13C9, 15N2-5 triphosphate sodium salt makes it particularly useful for studies focused on uridine metabolism and RNA synthesis .
Properties
Molecular Formula |
C9H13N2Na2O15P3 |
---|---|
Molecular Weight |
528.10 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
JFXKPFPIFSFLOU-WFIJOQBCSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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